2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid
Overview
Description
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid is a complex organic compound with the molecular formula C13H12F2O3 and a molecular weight of 254.23 g/mol . This compound is characterized by the presence of a difluoroacetic acid moiety attached to a unique hexacyclic structure containing an oxygen atom. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid typically involves the introduction of difluoroacetic acid into a pre-formed hexacyclic structure. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the difluoroacetic acid moiety. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound is limited due to its specialized use in research. when produced, it involves stringent quality control measures to ensure high purity and consistency. The production process may involve multiple steps, including purification and crystallization, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the difluoroacetic acid moiety.
Substitution: The compound can participate in substitution reactions, where the difluoro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. The hexacyclic structure provides a rigid framework that can affect the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another difluoroacetic acid derivative with different functional groups.
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid.
Uniqueness
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid is unique due to its hexacyclic structure containing an oxygen atom, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized research applications .
Properties
IUPAC Name |
2,2-difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2O3/c14-13(15,11(16)17)12-8-3-1-2-4-5(3)9(12)7(4)10(18-12)6(2)8/h2-10H,1H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTSLVFOIBKDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C6C3C4C5(O6)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384343 | |
Record name | Difluoro(5-oxahexacyclo[5.4.1.0~2,6~.0~3,10~.0~4,8~.0~9,12~]dodecan-4-yl)acetic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253607-91-9 | |
Record name | Difluoro(5-oxahexacyclo[5.4.1.0~2,6~.0~3,10~.0~4,8~.0~9,12~]dodecan-4-yl)acetic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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